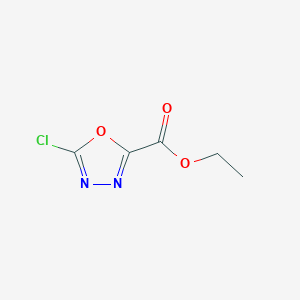
N-ethyloxolane-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyloxolane-3-sulfonamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-ethyloxolane-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines, a method that has emerged as highly useful for creating structurally diverse sulfonamides . This process involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly .
Industrial Production Methods
The industrial production of this compound typically involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with amines in the same reaction vessel . This method is convenient and allows for the large-scale production of sulfonamides.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyloxolane-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: Conversion of thiols to sulfonamides.
Reduction: Reduction of sulfonamides to corresponding amines.
Substitution: Nucleophilic substitution reactions involving the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide (NCS) for oxidation, ammonium carbamate for NH and O transfer processes, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonamides, sulfinamides, and sulfenamides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
N-ethyloxolane-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of polymers and other materials.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-ethyloxolane-3-sulfonamide include:
Sulfenamides: Used in the synthesis of various organosulfur compounds.
Sulfinamides: Applied as building blocks in medicinal chemistry.
Sulfonimidates: Utilized as precursors for polymers and drug candidates.
Uniqueness
This compound is unique due to its specific chemical structure, which includes an oxolane ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1420831-86-2 |
|---|---|
Molekularformel |
C6H13NO3S |
Molekulargewicht |
179.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



